molecular formula C3H10N2O3S B150391 2-Hydrazinylpropane-1-sulfonic acid CAS No. 132009-74-6

2-Hydrazinylpropane-1-sulfonic acid

Cat. No.: B150391
CAS No.: 132009-74-6
M. Wt: 154.19 g/mol
InChI Key: JOCUWBUSFLPREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylpropane-1-sulfonic acid is a sulfonic acid derivative characterized by a hydrazine (-NH-NH2) functional group attached to the second carbon of a propane-sulfonic acid backbone. This compound combines the strong acidity and water solubility typical of sulfonic acids with the nucleophilic and coordinating properties of hydrazine.

Properties

CAS No.

132009-74-6

Molecular Formula

C3H10N2O3S

Molecular Weight

154.19 g/mol

IUPAC Name

2-hydrazinylpropane-1-sulfonic acid

InChI

InChI=1S/C3H10N2O3S/c1-3(5-4)2-9(6,7)8/h3,5H,2,4H2,1H3,(H,6,7,8)

InChI Key

JOCUWBUSFLPREO-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)O)NN

Isomeric SMILES

CC(CS(=O)(=O)[O-])N[NH3+]

Canonical SMILES

CC(CS(=O)(=O)[O-])N[NH3+]

Synonyms

1-Propanesulfonic acid, 2-hydrazino- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonic Acid Compounds

The following table compares 2-Hydrazinylpropane-1-sulfonic acid with structurally related sulfonic acid derivatives, focusing on substituents, molecular features, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Properties/Applications References
This compound Not available C₃H₈N₂O₃S Hydrazine (-NH-NH₂) at C2 Hypothesized: High water solubility, potential use in coordination chemistry or synthesis. N/A
4-Hydrazinylbenzenesulfonic acid 98-71-5 C₆H₇N₂O₃S Hydrazine attached to benzene ring Used in dye synthesis and as a chelating agent; 95% purity available .
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S Alkene (-CH₂-C=CH₂) at C2 Industrial monomer for polymers; regulated under GHS for safe handling .
(2R)-2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid N/A C₉H₂₀N₂O₅S Hydroxy and piperazine groups at C2 Likely used in buffering systems due to zwitterionic properties; detailed stereochemistry .
Sodium 2-propyne-1-sulphonate 55947-46-1 C₃H₃NaO₃S Alkyne (-C≡CH) at C2 Reactive intermediate in click chemistry; 100% purity in commercial grades .

Key Structural and Functional Differences

Hydrazine vs. Alkene/Alkyne Groups: The hydrazine group in this compound offers nucleophilic and reducing capabilities, distinguishing it from Sodium 2-methylprop-2-ene-1-sulphonate (alkene) and Sodium 2-propyne-1-sulphonate (alkyne), which are more reactive in polymerization or cycloaddition reactions .

Acidity and Solubility :

  • Sulfonic acids like Sodium 2-methylprop-2-ene-1-sulphonate exhibit strong acidity (pKa ~1–2), similar to this compound. However, the hydrazine group may introduce additional basicity, creating pH-dependent behavior .

Applications :

  • Hydrazine-containing sulfonic acids (e.g., 4-Hydrazinylbenzenesulfonic acid) are used in analytical chemistry for metal ion detection, whereas alkyne/alkene sulfonates are employed in polymer synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.